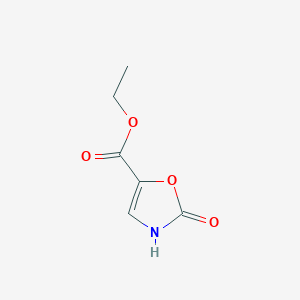

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-2-10-5(8)4-3-7-6(9)11-4/h3H,2H2,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSJWUKJHXGPQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675114 | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-25-2 | |

| Record name | 5-Oxazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1150271-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Structure Elucidation of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate

An In-depth Technical Guide Topic: Structure Elucidation of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a detailed, multi-technique workflow for the definitive structure elucidation of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each analytical choice, creating a self-validating system for structural confirmation. We will detail the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. This document is designed for researchers and drug development professionals who require a robust and logical framework for characterizing novel chemical entities, ensuring the highest degree of scientific integrity.

Introduction to the Target Molecule

The rigorous characterization of any novel or synthesized compound is the bedrock of chemical research and development. The compound's identity, purity, and structure must be unequivocally established before its biological or material properties can be meaningfully investigated. This compound represents a class of substituted oxazolones, which are important scaffolds in medicinal chemistry.[1] This guide serves as a practical blueprint for its structural verification.

Chemical Identity and Properties

A summary of the key identifiers for the target molecule is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonym | ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate | [2][3] |

| CAS Number | 1150271-25-2 | [2][3][4] |

| Molecular Formula | C₆H₇NO₄ | [2][4] |

| Molecular Weight | 157.12 g/mol | [4] |

Structural Features of Interest

The molecule contains several key features that will be interrogated by spectroscopic methods:

-

An oxazolone ring : A five-membered heterocyclic system with oxygen and nitrogen.

-

A lactam (cyclic amide) carbonyl group at the C2 position.

-

An ethyl ester functional group at the C5 position.

-

An acidic N-H proton at the N3 position.

-

A lone vinylic C-H proton at the C4 position.

Figure 1: Chemical Structure of this compound.[2]

The Integrated Spectroscopic Workflow

A sequential and integrated approach to structure elucidation is paramount. Each technique provides a piece of the puzzle, and together, they build a self-validating case for the final structure. The causality is critical: we begin with mass spectrometry to confirm the elemental composition, proceed to infrared spectroscopy to identify key functional groups, and conclude with NMR spectroscopy to map the precise atomic connectivity.

Caption: A logical workflow for unambiguous structure elucidation.

Mass Spectrometry (MS) for Molecular Formula Verification

Principle and Rationale

The initial and most crucial step is to verify the molecular weight and, more importantly, the elemental formula. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass measurement (to within 5 ppm). This precision is a powerful constraint, allowing for the confident assignment of a unique molecular formula, thereby distinguishing the target from isobaric impurities.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrument: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Operate in positive ion mode to observe the protonated molecule, [M+H]⁺.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500. Ensure the instrument is calibrated with a known standard immediately prior to the run.

-

Analysis: Determine the exact mass of the most intense ion in the molecular ion cluster and use the instrument's software to predict the most likely elemental formula.

Data Interpretation

The expected molecular formula is C₆H₇NO₄. The primary ion to observe would be the protonated molecule [C₆H₇NO₄ + H]⁺.

| Parameter | Predicted Value |

| Molecular Formula | C₆H₇NO₄ |

| Exact Mass | 157.0375 |

| Observed Ion [M+H]⁺ | 158.0448 |

A measured m/z value of 158.0448 ± 0.0008 (5 ppm error) would strongly confirm the elemental composition.

Caption: Plausible fragmentation pathways for the target molecule in MS.

Infrared (IR) Spectroscopy for Functional Group Identification

Principle and Rationale

FTIR spectroscopy is a rapid and non-destructive technique that identifies specific covalent bonds based on their vibrational frequencies. For this molecule, IR serves as a quick and effective check for the presence of the critical carbonyl (C=O) and N-H functional groups, confirming that the gross structural features are consistent with the target.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Lower the anvil to ensure good contact and acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Data Interpretation

The IR spectrum is expected to show distinct peaks corresponding to the various functional groups present in the molecule.

| Functional Group | Bond | Expected Wavenumber (cm⁻¹) | Rationale |

| Amide N-H | N-H stretch | 3200-3300 | Broad peak typical for N-H in a cyclic amide. |

| Alkyl C-H | C-H stretch | 2900-3000 | From the ethyl group. |

| Lactam Carbonyl | C=O stretch | ~1750-1780 | Higher frequency due to ring strain in the 5-membered ring. |

| Ester Carbonyl | C=O stretch | ~1720-1740 | Conjugation with the C=C bond lowers the frequency. |

| Alkene | C=C stretch | ~1650-1680 | Double bond within the oxazole ring. |

| Ester C-O | C-O stretch | 1100-1250 | Strong, characteristic ester C-O stretches. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Connectivity

Principle and Rationale

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Critically, 2D NMR techniques like COSY, HSQC, and HMBC are used to establish direct and long-range bond connectivities, providing an unambiguous and self-validating map of the molecular structure. It is difficult to assign a bare ¹³C NMR spectrum without additional information from 2D experiments.[5]

¹H NMR Spectroscopy

-

5.2.1. Experimental Protocol

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to clearly show exchangeable protons like N-H.

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use standard parameters, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

-

5.2.2. Predicted Spectrum and Interpretation (in DMSO-d₆)

| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Rationale |

| -CH₃ (ethyl) | 3H | Triplet (t) | 1.2-1.4 | Coupled to the -CH₂- group (n=2, 2+1=3 peaks). |

| -CH₂- (ethyl) | 2H | Quartet (q) | 4.2-4.4 | Coupled to the -CH₃ group (n=3, 3+1=4 peaks). Deshielded by the adjacent oxygen. |

| C4-H | 1H | Singlet (s) | 7.5-8.0 | Vinylic proton, deshielded by the adjacent ester and ring system. May show slight broadening from long-range coupling. |

| N3-H | 1H | Broad Singlet (br s) | 10.0-12.0 | Acidic amide proton. Its broadness and chemical shift are characteristic and solvent-dependent. |

¹³C NMR Spectroscopy

-

5.3.1. Experimental Protocol

-

Sample: Use the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred or thousand) is required due to the low natural abundance of ¹³C. A DEPT-135 experiment can also be run to differentiate between CH, CH₂, and CH₃ carbons.

-

-

5.3.2. Predicted Spectrum and Interpretation

| Carbon Label | Approx. δ (ppm) | Rationale |

| -CH₃ (ethyl) | ~14 | Standard aliphatic methyl carbon. |

| -CH₂- (ethyl) | ~62 | Aliphatic methylene carbon, deshielded by the adjacent oxygen. |

| C4 | ~125-135 | sp² carbon attached to a proton. |

| C5 | ~150-160 | sp² carbon deshielded by both the ester group and ring heteroatoms. |

| C=O (Ester) | ~160-165 | Ester carbonyl carbon. |

| C=O (Lactam) | ~168-175 | Amide carbonyl carbon, typically downfield from ester carbonyls. |

2D NMR for Unambiguous Assignments

To build a self-validating protocol, 2D NMR is essential. It confirms that the pieces suggested by 1D NMR are connected in the correct way.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). A key expected correlation would be between the -CH₂- and -CH₃ protons of the ethyl group.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to. This would definitively link the proton signals to their corresponding carbon signals (e.g., δH ~1.3 to δC ~14; δH ~4.3 to δC ~62; δH ~7.8 to δC ~130).

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is the ultimate tool for mapping the molecular skeleton, especially quaternary (non-protonated) carbons.

Caption: Key 2D NMR correlations to confirm molecular connectivity.

Key HMBC correlations for validation:

-

H-CH₂ (δ ~4.3) to C=O (Ester, δ ~162) : Confirms the ethyl group is part of the ester.

-

H4 (δ ~7.8) to C5 (δ ~155) and C=O (Ester, δ ~162) : Links the vinylic proton to the ester-bearing carbon.

-

H4 (δ ~7.8) to C2 (Lactam C=O, δ ~170) : Confirms the connectivity across the oxazole ring.

Conclusion: Synthesizing the Data for Final Structure Confirmation

The structure of this compound is confirmed by the convergence of all spectroscopic data.

-

HRMS establishes the correct elemental formula of C₆H₇NO₄.

-

FTIR confirms the presence of essential N-H, C=O (lactam), and C=O (ester) functional groups.

-

¹H and ¹³C NMR provide the correct count of hydrogen and carbon atoms in their distinct chemical environments.

-

2D NMR acts as the final arbiter, unequivocally linking the atoms together through covalent bonds. The HMBC correlation from the C4-proton to both the C2 and C5 carbons provides undeniable proof of the core heterocyclic structure, while other correlations confirm the identity and placement of the ethyl ester substituent.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (CAS 1150271-25-2)

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the physicochemical properties of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (CAS 1150271-25-2). As a Senior Application Scientist, the following sections are structured to deliver not only technical data but also field-proven insights into the causality behind experimental choices and the implications of these properties in the context of drug discovery and development.

Compound Identification and Structure

The foundational step in any physicochemical characterization is the unambiguous identification of the molecule. The compound with CAS Registry Number 1150271-25-2 is identified as this compound.[1][2] Its molecular formula is C₆H₇NO₄, and it has a molecular weight of 157.12 g/mol .[2][3]

The structural representation of this molecule is crucial for understanding its chemical behavior. Below is the 2D chemical structure.

Figure 1. 2D Structure of this compound.

This compound belongs to the oxazole class of heterocyclic compounds.[4] Oxazole derivatives are of significant interest in pharmaceutical research due to their diverse biological activities, which include anti-inflammatory, antibiotic, and antiproliferative properties.[4] The oxazole ring system is a key structural motif in many bioactive molecules.[4]

Physicochemical Data Summary

A summary of the available and computed physicochemical properties is presented in the table below. It is critical to note that experimental data for this specific compound is limited in the public domain. Therefore, where experimental values are not available, computed (predicted) values are provided and clearly indicated. These predictions are generated using established computational models and offer a valuable starting point for experimental design.

| Property | Value | Source/Method |

| IUPAC Name | ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate | PubChem[1] |

| Molecular Formula | C₆H₇NO₄ | Santa Cruz Biotechnology |

| Molecular Weight | 157.12 g/mol | Santa Cruz Biotechnology, Moldb[2] |

| Appearance | Solid | BLD Pharmatech[5] |

| Purity | Typically ≥98% | Moldb[2] |

| Melting Point | No data available | Aaron Chemicals[6] |

| Boiling Point | No data available | Aaron Chemicals[6] |

| Water Solubility | No data available | Aaron Chemicals[6] |

| logP (Octanol-Water Partition Coefficient) | No data available | Aaron Chemicals[6] |

| pKa (Acid Dissociation Constant) | No data available | - |

| Hydrogen Bond Donor Count | 1 | Computed by PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | Computed by PubChem[1] |

| Rotatable Bond Count | 2 | Computed by PubChem[1] |

Experimental Protocols for Physicochemical Characterization

The determination of key physicochemical parameters is fundamental to assessing the "drug-likeness" of a compound.[7] The following sections detail the standardized experimental protocols for measuring these properties, along with the scientific rationale for their selection.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity and is essential for many aspects of drug development, including formulation.

Experimental Protocol: Capillary Melting Point Determination

Diagram 1. Workflow for Capillary Melting Point Determination.

Causality and Trustworthiness: This method is widely adopted due to its simplicity, small sample requirement, and the ability to visually confirm the melting range. A sharp melting range is indicative of a pure compound, while a broad range suggests the presence of impurities. The slow heating rate is crucial for ensuring thermal equilibrium between the sample and the thermometer, leading to an accurate measurement.

Determination of Aqueous Solubility

Aqueous solubility is a paramount property influencing a drug's absorption and bioavailability.

Experimental Protocol: Shake-Flask Method (Thermodynamic Solubility)

Diagram 2. Workflow for Shake-Flask Solubility Measurement.

Causality and Trustworthiness: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility as it measures the concentration of a saturated solution at equilibrium.[8] The extended incubation period ensures that the dissolution process has reached a steady state. The use of a buffered solution at a physiologically relevant pH is critical for understanding the solubility in a biological context.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ability to cross cell membranes.

Experimental Protocol: Shake-Flask Method for logP

Diagram 3. Workflow for logP Determination via Shake-Flask Method.

Causality and Trustworthiness: The use of n-octanol and water is the standard system for measuring lipophilicity as n-octanol is a good mimic of the lipid bilayer of cell membranes.[7] Pre-saturating the solvents is a critical step to ensure that the volume of each phase does not change during the experiment due to mutual miscibility. This protocol provides a direct measure of the compound's partitioning behavior between a hydrophobic and a hydrophilic environment.

Predicted Biological Relevance

While no specific biological data for CAS 1150271-25-2 has been found, its structural classification as an oxazole derivative provides a basis for predicting its potential biological relevance. The oxazole ring is a versatile scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities.[4] These activities often stem from the ability of the oxazole ring to participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.

Given the presence of hydrogen bond donors and acceptors, and its relatively small size, it is plausible that this compound could interact with biological targets. Further in vitro and in vivo studies would be necessary to elucidate any specific mechanism of action or signaling pathways.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound (CAS 1150271-25-2). While experimental data is currently sparse, the provided protocols and scientific rationale offer a robust framework for its comprehensive characterization. The insights into its structural class suggest potential for biological activity, warranting further investigation. This foundational physicochemical understanding is indispensable for any future research and development involving this compound.

References

- 1. This compound | C6H7NO4 | CID 46739512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1150271-25-2 | this compound - Moldb [moldb.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]

- 4. alchempharmtech.com [alchempharmtech.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. aaronchem.com [aaronchem.com]

- 7. books.rsc.org [books.rsc.org]

- 8. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its nomenclature, physicochemical properties, synthesis, and potential applications, offering insights grounded in established scientific principles.

Nomenclature and Structure

The precise identification and naming of a chemical entity are fundamental for scientific communication. This section clarifies the IUPAC name and common synonyms for the title compound.

IUPAC Name: ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate[1]

The "-3H-" designation in the IUPAC name specifies the position of the hydrogen atom on the nitrogen at position 3 of the oxazole ring, which is crucial for defining the tautomeric form of the molecule.

Synonyms: A variety of synonyms are used in chemical literature and databases to refer to this compound. Understanding these is vital for comprehensive literature searches. Common synonyms include:

-

5-Oxazolecarboxylic acid, 2,3-dihydro-2-oxo-, ethyl ester[1]

-

Ethyl 2-oxo-2,3-dihydro-1,3-oxazole-5-carboxylate[1]

-

ethyl 2-oxo-3H-oxazole-5-carboxylate[1]

Chemical Structure:

Caption: 2D structure of Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is essential for its application in research and development, influencing factors such as solubility, stability, and bioavailability.

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | PubChem[1] |

| Molecular Weight | 157.12 g/mol | PubChem[1] |

| CAS Number | 1150271-25-2 | PubChem[1] |

| XLogP3-AA (Computed) | -0.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

| Exact Mass | 157.03750783 g/mol | PubChem[1] |

| Monoisotopic Mass | 157.03750783 g/mol | PubChem[1] |

| Topological Polar Surface Area | 72.7 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

| Formal Charge | 0 | PubChem[1] |

| Complexity | 206 | PubChem[1] |

These computed properties, sourced from PubChem, provide a preliminary assessment of the molecule's characteristics. The negative XLogP3-AA value suggests a degree of hydrophilicity. The presence of both hydrogen bond donors and acceptors indicates the potential for intermolecular interactions, which can influence its physical state and biological activity.

Synthesis of Oxazole Derivatives: A General Overview

Common synthetic routes to oxazole derivatives often involve the cyclization of precursors containing the requisite carbon, nitrogen, and oxygen atoms in an appropriate arrangement. For instance, the reaction of α-haloketones with amides (the Robinson-Gabriel synthesis) or the cyclization of α-acylamino ketones (the Davidson synthesis) are classic methods.

More contemporary approaches might involve transition-metal-catalyzed reactions or multi-component reactions to build the heterocyclic core with greater efficiency and control over substitution patterns.

A plausible, though unverified, synthetic approach for Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate could involve the cyclization of a suitably functionalized precursor, such as an N-acyl-α-amino ester. The "2-oxo" functionality suggests that a phosgene equivalent or a similar carbonyl source might be employed in the cyclization step to form the oxazolone ring.

Illustrative Synthetic Workflow (Hypothetical):

Caption: A conceptual workflow for the synthesis of the target molecule.

Potential Applications and Biological Relevance

The oxazole and particularly the 2-oxazolone moiety are recognized as "privileged structures" in medicinal chemistry. This means they are frequently found in biologically active compounds and can interact with a variety of biological targets.

While specific biological data for Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate is not currently published, the broader class of oxazole derivatives has demonstrated a wide range of pharmacological activities, including:

-

Anticancer Activity: Many oxazole-containing compounds have been investigated for their potential as anticancer agents.

-

Anti-inflammatory Properties: Certain oxazole derivatives have shown promise as anti-inflammatory agents.

-

Antimicrobial Effects: The oxazole scaffold is present in a number of compounds with antibacterial and antifungal properties.

The presence of the ester and the oxazolone ring in Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate provides functional handles for further chemical modification. This makes it a potentially valuable building block for the synthesis of more complex molecules with tailored biological activities. Drug development professionals may consider this scaffold for the design of novel therapeutic agents, leveraging the known bioactivity of the oxazole core.

Characterization and Analytical Data

Detailed analytical data is crucial for the unambiguous identification and quality control of a chemical compound. While specific experimental spectra for Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate are not available in the public domain, this section outlines the expected spectral features based on its structure.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the ethyl group (a quartet and a triplet), a singlet for the proton on the oxazole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbons of the ester and the oxazolone ring, carbons of the ethyl group, and the sp² hybridized carbons of the oxazole ring.

-

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the ester and the cyclic amide (oxazolone) functionalities, as well as C-O and C-N stretching bands.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (157.12 g/mol ), along with characteristic fragmentation patterns.

Researchers synthesizing this compound would need to perform these analyses to confirm its identity and purity.

Conclusion

Ethyl 2-oxo-3H-1,3-oxazole-5-carboxylate is a heterocyclic compound with a well-defined structure and nomenclature. While specific, publicly available data on its synthesis and biological applications are limited, its structural features, particularly the presence of the 2-oxazolone ring, suggest its potential as a valuable building block in medicinal chemistry and drug discovery. Further research into the synthesis and biological evaluation of this and related compounds is warranted to explore their full therapeutic potential.

References

Navigating the Chemical Landscape of C6H7NO4 and the Biologically Significant Orotic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides an in-depth exploration of the chemical identity, properties, and applications of compounds related to the molecular formula C6H7NO4. A primary focus will be placed on orotic acid, a biologically vital molecule often mistakenly associated with this formula, to address a common point of confusion within the scientific community. This document will also elucidate the characteristics of a true C6H7NO4 isomer, N-Acetoxysuccinimide, to provide a comprehensive and accurate reference.

Clarification of Molecular Formula and Weight

A crucial first step is to address the discrepancy between the user-provided topic, C6H7NO4, and the likely intended subject of interest, orotic acid.

-

C6H7NO4 : The molecular formula C6H7NO4 corresponds to a molecular weight of approximately 157.12 g/mol .[1][2][3][4][5] A notable isomer with this formula is N-Acetoxysuccinimide.

-

Orotic Acid : Orotic acid, a key intermediate in pyrimidine biosynthesis, possesses the molecular formula C5H4N2O4 and a molecular weight of approximately 156.10 g/mol .[6][7][8]

Given its significant biological role and the extensive body of research associated with it, the remainder of this guide will focus predominantly on orotic acid. A concise overview of N-Acetoxysuccinimide will be provided for clarity and completeness.

Orotic Acid: A Comprehensive Technical Overview

Orotic acid, historically known as vitamin B13, is a pyrimidinedione and a carboxylic acid.[9] While it is not a true vitamin, its importance in metabolic pathways is undisputed.[9]

Molecular Structure and Properties

-

IUPAC Name : 2,4-dioxo-1H-pyrimidine-6-carboxylic acid[6]

-

CAS Number : 65-86-1[6]

-

Chemical Structure :

Caption: 2D structure of Orotic Acid.

-

Physical and Chemical Properties : Orotic acid presents as white crystals or a crystalline powder.[6] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C5H4N2O4 | [6][7] |

| Molecular Weight | 156.10 g/mol | [6] |

| pKa1 | 2.07 | [6] |

| pKa2 | 9.45 | [6] |

| Solubility in DMSO | 51.5 mg/mL (329.92 mM) | [8] |

Biological Significance and Applications

Orotic acid is a crucial intermediate in the de novo synthesis of pyrimidine nucleotides, which are essential for the formation of DNA, RNA, and other vital biomolecules.[9][10] Its biological roles and applications include:

-

Metabolic Intermediate : It is synthesized in the body via the enzyme dihydroorotate dehydrogenase.[9]

-

Dietary Supplements : Orotic acid is sometimes used as a mineral carrier in dietary supplements, such as lithium orotate, to potentially enhance bioavailability.[9]

-

Clinical Marker : Elevated levels of orotic acid in urine can be an indicator of certain metabolic disorders, such as urea cycle disorders (e.g., ornithine transcarbamylase deficiency) and hereditary orotic aciduria.[9][11]

-

Research Applications : It is utilized in research to study pyrimidine metabolism and its effects on cellular processes. For instance, it has been shown to increase cell proliferation and decrease apoptosis in certain cancer cell lines.[8]

Spectroscopic Data for a Self-Validating System

The definitive identification of orotic acid relies on a combination of spectroscopic techniques. The following data provides a reference for researchers to validate their own findings.

-

¹H NMR Spectroscopy : The ¹H NMR spectrum of orotic acid in D₂O typically shows a singlet at approximately 6.18 ppm corresponding to the vinyl proton.[6][12] In DMSO-d₆, peaks are observed around 11.32 ppm, 10.84 ppm, and 6.04 ppm, with a water peak also present.[13]

-

¹³C NMR Spectroscopy : Key resonances in the ¹³C NMR spectrum are expected for the carboxylic acid and the pyrimidine ring carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum of orotic acid displays characteristic absorption bands for the carboxylic acid O-H stretch, C=O stretches of the uracil ring and the carboxylic acid, and C=C and C-N stretching vibrations.[14][15][16]

-

Mass Spectrometry : The electron ionization mass spectrum of orotic acid shows a molecular ion peak corresponding to its molecular weight.[7][17] GC-MS analysis of trimethylsilyl (TMS) derivatives is also a common method for its quantification in biological samples.

Experimental Protocol: Quantification of Orotic Acid in Biological Fluids via LC-MS/MS

This protocol outlines a robust method for the sensitive and specific quantification of orotic acid, a critical process for diagnosing metabolic disorders.

Caption: Workflow for Orotic Acid quantification by LC-MS/MS.

Step-by-Step Methodology:

-

Sample Preparation :

-

To 100 µL of urine or serum, add 300 µL of acetonitrile containing a known concentration of an appropriate internal standard (e.g., ¹⁵N₂-Orotic Acid).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

-

Supernatant Dilution :

-

Transfer the supernatant to a new microcentrifuge tube.

-

Dilute 1:10 with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

-

LC-MS/MS Analysis :

-

Inject the diluted sample onto a reverse-phase C18 column.

-

Employ a gradient elution profile with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for orotic acid and the internal standard.

-

-

Data Analysis :

-

Construct a calibration curve using standards of known orotic acid concentrations.

-

Quantify the orotic acid concentration in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Causality and Self-Validation : The use of an isotopically labeled internal standard is crucial for accurate quantification as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response. The specificity of MRM ensures that the detected signal is unequivocally from orotic acid, providing a self-validating system.[11]

N-Acetoxysuccinimide: A True C6H7NO4 Isomer

For the sake of chemical accuracy, this section provides a brief overview of N-Acetoxysuccinimide, a compound with the molecular formula C6H7NO4.

Molecular Structure and Properties

-

IUPAC Name : (2,5-dioxopyrrolidin-1-yl) acetate[1]

-

Chemical Structure :

Caption: 2D structure of N-Acetoxysuccinimide.

-

Physical and Chemical Properties : N-Acetoxysuccinimide is a white to off-white crystalline solid.[4] It is sensitive to moisture and is sparingly soluble in water but more soluble in organic solvents like ethanol and acetone.[4]

| Property | Value | Source |

| Molecular Formula | C6H7NO4 | [1][2][4] |

| Molecular Weight | 157.12 g/mol | [1][2][3] |

| Boiling Point | 238.4 °C at 760 mmHg | [3] |

| Flash Point | 98 °C | [3] |

Applications in Bioconjugation

N-Acetoxysuccinimide is primarily used as a reagent in organic synthesis and bioconjugation. The N-hydroxysuccinimide (NHS) ester group can react with primary amines on biomolecules, such as proteins and antibodies, to form stable amide bonds.[2] This property makes it a valuable tool for labeling and crosslinking applications in biochemical research.

Conclusion

This technical guide has provided a detailed examination of orotic acid, a compound of significant biological interest, while also clarifying its correct molecular formula and distinguishing it from true C6H7NO4 isomers like N-Acetoxysuccinimide. For researchers in drug development and related scientific fields, a precise understanding of these molecular entities is paramount. The provided spectroscopic data and experimental protocols offer a foundation for the accurate identification and quantification of orotic acid, supporting further research into its metabolic roles and clinical implications.

References

- 1. Acetic acid N-hydroxysuccinimide ester | C6H7NO4 | CID 84460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetoxysuccinimide | 14464-29-0 [chemicalbook.com]

- 3. guidechem.com [guidechem.com]

- 4. guidechem.com [guidechem.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. Orotic Acid | C5H4N2O4 | CID 967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Orotic acid [webbook.nist.gov]

- 8. Orotic acid | Endogenous Metabolite | Dehydrogenase | TargetMol [targetmol.com]

- 9. Orotic acid - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females - PMC [pmc.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. OROTIC ACID MONOHYDRATE(50887-69-9) 1H NMR [m.chemicalbook.com]

- 14. Vibrational analysis and spectra of orotic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Orotic acid(65-86-1) IR Spectrum [chemicalbook.com]

- 16. spectrabase.com [spectrabase.com]

- 17. OROTIC ACID MONOHYDRATE(50887-69-9) MS spectrum [chemicalbook.com]

The 2-Oxo-2,3-dihydrooxazole-5-carboxylate Scaffold: A Technical Guide to its Latent Biological Activity

Abstract

The 2-oxo-2,3-dihydrooxazole-5-carboxylate core represents a compelling heterocyclic scaffold with significant, yet largely untapped, potential in drug discovery. While direct biological data for the ethyl ester derivative, ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate, remains limited in publicly accessible literature, a comprehensive analysis of its structural class—the oxazolones—reveals a rich pharmacology. This technical guide synthesizes the known biological activities of closely related oxazolone and oxazole derivatives to project the probable therapeutic landscape for this core structure. We will delve into the established anti-inflammatory, antimicrobial, and anticancer activities demonstrated by analogous compounds, elucidating the underlying mechanisms of action and structure-activity relationships. Furthermore, this guide provides detailed experimental protocols for the evaluation of these biological activities, offering a validated framework for researchers and drug development professionals to unlock the full potential of the 2-oxo-2,3-dihydrooxazole-5-carboxylate scaffold.

Introduction: The Oxazolone Core - A Privileged Scaffold in Medicinal Chemistry

The oxazolone ring, a five-membered heterocycle containing both oxygen and nitrogen, is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in medicinal chemistry stems from its versatile reactivity and its ability to serve as a key pharmacophore, engaging with a variety of biological targets.[2] The specific scaffold of interest, 2-oxo-2,3-dihydrooxazole-5-carboxylate, features a carbonyl group at the 2-position and a carboxylate ester at the 5-position, presenting unique opportunities for chemical modification and biological interaction. While the ethyl ester (CAS 1150271-25-2) is commercially available, its biological profile has not been extensively reported.[3][4] This guide, therefore, extrapolates from the broader family of oxazolone derivatives to provide a foundational understanding of its potential biological activities.

Projected Biological Activities of the 2-Oxo-2,3-dihydrooxazole-5-carboxylate Scaffold

Based on extensive research into structurally related compounds, the 2-oxo-2,3-dihydrooxazole-5-carboxylate core is predicted to exhibit a range of biological activities, primarily centered around anti-inflammatory, antimicrobial, and anticancer effects.

Anti-inflammatory Activity

Oxazolone derivatives are well-documented for their anti-inflammatory properties, often attributed to their ability to modulate key inflammatory pathways.[1]

The primary anti-inflammatory mechanism of many oxazolone derivatives involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes.[5] These enzymes are critical in the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent pro-inflammatory mediators. By inhibiting these enzymes, oxazolone-based compounds can effectively reduce the inflammatory cascade.

Additionally, some derivatives have been shown to suppress the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4]

Experimental Workflow: In Vitro COX-2 Inhibition Assay

Caption: Workflow for COX-2 inhibition assay.

Protocol: COX-2 Inhibitory Assay

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to obtain a range of test concentrations.

-

Enzyme and Substrate Preparation: Reconstitute purified COX-2 enzyme and prepare a solution of arachidonic acid according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the COX-2 enzyme, a cofactor solution, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow for the conversion of arachidonic acid to prostaglandin E2 (PGE2).

-

Termination and Detection: Stop the reaction by adding a stopping solution. Quantify the amount of PGE2 produced using a commercial EIA (Enzyme Immunoassay) kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to a vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity.

Antimicrobial Activity

The oxazole scaffold is a common feature in many antimicrobial agents.[6] Derivatives have shown activity against a range of bacterial and fungal pathogens.

The antimicrobial action of oxazolone derivatives can be attributed to several mechanisms:

-

Inhibition of DNA Gyrase and Topoisomerase IV: These enzymes are essential for bacterial DNA replication. Their inhibition prevents bacterial proliferation.[3]

-

Interference with Cell Wall Synthesis: Some derivatives disrupt the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Fungal Cell Membranes: In fungi, certain oxazole-containing compounds interfere with ergosterol biosynthesis, a key component of the fungal cell membrane, leading to increased membrane permeability and cell death.

Signaling Pathway: Postulated Antibacterial Mechanism

Caption: Potential antibacterial mechanisms of oxazolones.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial/Fungal Strain Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

A growing body of evidence supports the potential of oxazole and oxazolone derivatives as anticancer agents.[7] They have been shown to exhibit cytotoxic effects against various cancer cell lines.

The anticancer activity of these compounds is often multifactorial and can involve:

-

Induction of Apoptosis: Many oxazole derivatives have been shown to trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells at specific phases of the cell cycle.

-

Inhibition of Kinases: Some derivatives act as inhibitors of protein kinases that are crucial for cancer cell growth and survival.[8]

-

Antioxidant Activity: Certain oxazole-containing molecules exhibit antioxidant properties, which can play a protective role against carcinogenesis.[9]

Table 1: Reported Anticancer Activity of Selected Oxazole Derivatives

| Compound Class | Cancer Cell Line | Reported IC50 (µM) | Reference |

| N-(benzo[d]oxazol-2-yl)-2-(2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives | HeLa, IMR-32, MCF-7 | Comparable to cisplatin | [9] |

| 2-Thioacetamide linked benzoxazole-benzamide conjugates | HCT-116, MCF-7 | 7.2 - 24.0 | [8] |

| 2-Aryl-4-arylsulfonyl-5-RS-1,3-oxazoles | Various (NCI-60 panel) | Growth inhibition at 10 µM |

Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Structure-Activity Relationship (SAR) Insights

The biological activity of the oxazolone scaffold is highly dependent on the nature and position of its substituents. Key SAR observations include:

-

Substitutions at C-2 and C-4: The functional groups at the C-2 and C-4 positions of the oxazolone ring are critical for modulating biological activity. For instance, an aliphatic double bond at C-4 and a phenyl ring at C-2 have been identified as important for certain medicinal effects.[1]

-

Electron-Donating/Withdrawing Groups: The electronic properties of substituents on aryl rings attached to the oxazolone core can significantly influence activity. Electron-withdrawing groups have been shown to enhance the anticancer and antioxidant activities of some derivatives.[9]

Conclusion and Future Directions

The 2-oxo-2,3-dihydrooxazole-5-carboxylate scaffold, represented by its ethyl ester, stands as a promising yet under-explored area in medicinal chemistry. Based on the robust biological activities of the broader oxazolone class, this core structure is predicted to possess significant anti-inflammatory, antimicrobial, and anticancer potential. This technical guide provides a comprehensive framework for initiating the biological evaluation of this compound and its derivatives. Future research should focus on the synthesis and screening of a library of derivatives to elucidate specific structure-activity relationships and identify lead compounds for further preclinical development. The detailed protocols and mechanistic insights provided herein serve as a valuable resource for researchers aiming to unlock the therapeutic potential of this versatile heterocyclic scaffold.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H7NO4 | CID 46739512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Removal of Feedback Inhibition of Δ1-Pyrroline-5-Carboxylate Synthetase Results in Increased Proline Accumulation and Protection of Plants from Osmotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Signature of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate: A Predictive and Comparative Technical Guide

Abstract

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate (CAS 1150271-25-2) is a heterocyclic compound of interest in synthetic chemistry and drug discovery.[1] Despite its commercial availability, a comprehensive public repository of its experimental spectroscopic data is notably absent from the current literature. This technical guide addresses this critical knowledge gap by providing a robust, predicted spectroscopic profile of the title compound based on first principles, spectral data from structurally analogous molecules, and established empirical rules. Tailored for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral predictions and providing detailed, self-validating protocols for data acquisition, this guide serves as an essential reference for the characterization and quality control of this important chemical entity.

Introduction: The Need for a Predictive Spectroscopic Framework

This compound is a molecule that combines several key functional groups: a cyclic carbamate (2-oxazolidinone), an α,β-unsaturated system, and an ethyl ester.[1] Each of these imparts distinct and predictable features to its spectroscopic signature. The 2-oxazolidinone scaffold, in particular, is a privileged structure in medicinal chemistry, famously found in antibiotics like linezolid.[2][3]

The absence of published experimental spectra for this specific compound necessitates a predictive approach. Such an approach is not mere speculation; it is a rigorous scientific exercise that relies on the vast repository of spectroscopic knowledge and the principle of structural analogy. By dissecting the molecule into its constituent parts and comparing them to well-characterized compounds, we can construct a highly accurate and reliable set of expected data. This guide will, therefore, serve as a benchmark for researchers synthesizing or utilizing this compound, enabling them to verify its identity and purity with confidence.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectrum

The ¹H NMR spectrum is arguably the most informative technique for routine structural elucidation. For this compound, we anticipate four distinct signals, each corresponding to the chemically non-equivalent protons in the molecule.

Anticipated ¹H NMR Data (Predicted for CDCl₃, 400 MHz)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Comparative Insights |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | N-H | The N-H proton of the 2-oxazolidinone ring is expected to be significantly deshielded due to its amide character and participation in intermolecular hydrogen bonding. In DMSO-d₆, similar N-H protons in related heterocyclic systems often appear as broad singlets in the δ 9.0-12.0 ppm range.[4] |

| ~ 7.50 | Singlet | 1H | C4-H | This vinylic proton is attached to a carbon (C4) that is β to the ester carbonyl and α to the ring oxygen. This electron-withdrawing environment will shift its resonance downfield. For comparison, the vinylic proton in ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate appears in a complex multiplet, but protons on similar electron-poor double bonds are typically found above 7.0 ppm.[5] |

| ~ 4.35 | Quartet (q) | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom, resulting in a chemical shift around δ 4.0-4.4 ppm. The coupling to the three methyl protons will produce a quartet. This is a highly characteristic signal for ethyl esters.[6] |

| ~ 1.38 | Triplet (t) | 3H | -OCH₂CH₃ | The terminal methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene group. This signal is typically found in the δ 1.2-1.4 ppm region.[6] |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR data is crucial for validating the predicted spectrum.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans: 16-64 scans for a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectrum

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. We predict six distinct carbon signals, consistent with the molecular formula C₆H₇NO₄.

Anticipated ¹³C NMR Data (Predicted for CDCl₃, 100 MHz)

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale and Comparative Insights |

| ~ 160.0 | C=O (Ester) | The ester carbonyl carbon is typically found in the δ 160-170 ppm range. Data from similar ethyl ester-containing heterocycles supports this prediction.[7] |

| ~ 154.0 | C=O (Carbamate) | The carbonyl carbon of the 2-oxazolidinone ring is expected to be slightly upfield from the ester carbonyl. In related tetrahydropyrimidine-5-carboxylate structures, the amide-like carbonyl appears around δ 152.8 ppm.[5] |

| ~ 145.0 | C5 | This is a quaternary carbon, part of a double bond, and bonded to both the ester group and the ring oxygen. Its chemical shift will be significantly downfield. |

| ~ 130.0 | C4 | This vinylic carbon is bonded to a proton and is expected to appear in the olefinic region. Its exact position is influenced by the adjacent heteroatoms. |

| ~ 62.0 | -OCH₂CH₃ | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen and typically resonates in the δ 60-65 ppm range. |

| ~ 14.0 | -OCH₂CH₃ | The terminal methyl carbon of the ethyl group is a shielded sp³ carbon, expected to appear around δ 14-15 ppm. |

Workflow for ¹³C NMR and DEPT Analysis

To unambiguously assign the carbon signals, a combination of a standard broadband-decoupled ¹³C experiment and a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is recommended.

Caption: Workflow for ¹³C and DEPT NMR spectral acquisition and assignment.

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups based on their vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions from its two carbonyl groups and the N-H bond.

Anticipated IR Absorption Bands (Predicted for KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Comparative Insights |

| ~ 3250 | Strong, Broad | N-H Stretch | 2-Oxazolidinone | The broadness is due to hydrogen bonding. Simple 2-oxazolidone shows a strong N-H stretch in this region.[8] |

| ~ 1780 | Strong | C=O Stretch | Cyclic Carbamate | Cyclic carbamates (oxazolidinones) typically exhibit a high-frequency carbonyl absorption due to ring strain, often appearing between 1750-1800 cm⁻¹.[4] |

| ~ 1720 | Strong | C=O Stretch | α,β-Unsaturated Ester | The ester carbonyl stretch is expected at a lower frequency than the carbamate. Conjugation with the C=C bond further lowers this frequency. Saturated aliphatic esters absorb around 1750-1735 cm⁻¹, while conjugation shifts this to ~1730-1715 cm⁻¹.[9] |

| ~ 1680 | Medium | C=C Stretch | Alkene | The carbon-carbon double bond stretch will appear in this region, its intensity enhanced by conjugation with the carbonyl group. |

| ~ 1250 | Strong | C-O Stretch | Ester | Esters show a characteristic strong C-O stretching vibration. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-IR is a modern, rapid technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Collect the spectrum over a range of 4000-400 cm⁻¹ for an average of 16-32 scans.

-

Data Processing: The resulting spectrum is typically baseline-corrected and displayed in terms of transmittance or absorbance.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering clues to its structure. For this compound (Molecular Formula: C₆H₇NO₄), the exact mass is 157.0375 Da.

Anticipated Fragmentation Pattern (Electron Ionization - EI)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

[M]⁺˙ at m/z = 157: The molecular ion peak, corresponding to the intact molecule minus one electron.

-

m/z = 129: Loss of ethene (28 Da) via a McLafferty rearrangement involving the ethyl ester, a common pathway for esters.[10][11]

-

m/z = 112: Loss of an ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group. This is a characteristic α-cleavage for ethyl esters.[12]

-

m/z = 113: Loss of carbon dioxide (44 Da) from the oxazolidinone ring.

-

m/z = 73: A fragment corresponding to [C₂H₅O=C=O]⁺, which is also characteristic of ethyl esters.

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis

HRMS is essential for confirming the elemental composition.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, likely to produce a strong protonated molecule [M+H]⁺ at m/z 158.0448.

-

Mass Analyzer: Use a high-resolution analyzer such as a Time-of-Flight (TOF) or Orbitrap.

-

Data Analysis: Determine the exact mass of the [M+H]⁺ ion and use software to calculate the elemental composition. The calculated mass should be within 5 ppm of the theoretical mass for C₆H₈NO₄⁺.

Conclusion and Future Outlook

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data presented herein are grounded in fundamental spectroscopic principles and validated by comparison with structurally related molecules. The detailed protocols offer a standardized approach for researchers to acquire and validate their own experimental data.

It is our hope that this document will not only serve as a practical guide for scientists working with this compound but also highlight the need for publicly accessible experimental data for commercially available reagents. The publication of experimentally verified spectra for this and other similar compounds would be a valuable contribution to the chemical research community.

References

- 1. This compound | C6H7NO4 | CID 46739512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00415A [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. rsc.org [rsc.org]

- 5. Molecular Structure, Frontier Molecular Orbitals, MESP and UV–Visible Spectroscopy Studies of Ethyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: A Theoretical and Experimental Appraisal – Material Science Research India [materialsciencejournal.org]

- 6. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 7. banglajol.info [banglajol.info]

- 8. 2-Oxazolidone (497-25-6) IR Spectrum [m.chemicalbook.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. GCMS Section 6.14 [people.whitman.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate: A Technical Guide to a Versatile Pharmacophore

Introduction

The 2-oxo-2,3-dihydrooxazole scaffold, a prominent member of the oxazolidinone class of heterocyclic compounds, represents a cornerstone in modern medicinal chemistry. These five-membered rings containing both nitrogen and oxygen are not merely synthetic curiosities but are recognized as privileged structures due to their wide spectrum of biological activities.[1][2][3] Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate, with its characteristic ester functionality, is a key derivative within this class. While the specific mechanism of action for this particular molecule is not extensively documented in publicly available literature, the well-established biological activities of its structural analogs provide a strong foundation for predicting its potential therapeutic applications and guiding future research.

This technical guide will delve into the probable mechanisms of action of this compound, drawing insights from the broader family of oxazolidinone and 2-oxo-2,3-dihydrooxazole derivatives. We will explore its potential as an antibacterial agent and an enzyme inhibitor, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Properties and Synthesis

This compound is a small organic molecule with the chemical formula C₆H₇NO₄ and a molecular weight of 157.12 g/mol .[4][5] Its structure features the core 2-oxo-2,3-dihydrooxazole ring with an ethyl carboxylate group at the 5-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₇NO₄ | PubChem[4] |

| Molecular Weight | 157.12 g/mol | PubChem[4] |

| CAS Number | 1150271-25-2 | PubChem[4] |

| XLogP3-AA | -0.3 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Rotatable Bond Count | 2 | PubChem[4] |

Probable Mechanisms of Action

Based on the extensive research into the broader class of oxazolidinones, two primary mechanisms of action are plausible for this compound: antibacterial activity through protein synthesis inhibition and enzyme inhibition, particularly of inflammatory enzymes.

Antibacterial Activity: Inhibition of Bacterial Protein Synthesis

The oxazolidinone ring is the pharmacophore responsible for the antibacterial activity of notable drugs like Linezolid.[2][3] This class of antibiotics exhibits a unique mechanism of action by inhibiting the initiation of bacterial protein synthesis.[1][3]

-

Target: The 50S ribosomal subunit.

-

Mechanism: Oxazolidinones bind to the P site of the 50S ribosomal subunit, preventing the formation of the initiation complex with fMet-tRNA, the 30S ribosomal subunit, and mRNA.[1] This early-stage inhibition is a key differentiator from many other protein synthesis inhibitors.

Diagram 1: Proposed Mechanism of Antibacterial Action

Caption: Proposed inhibition of the bacterial 70S initiation complex.

Enzyme Inhibition: Targeting Inflammatory Pathways

Several oxazolidinone derivatives have been identified as potent inhibitors of enzymes involved in inflammatory processes.[1][6] A notable example is the inhibition of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[1]

-

Target: 5-Lipoxygenase (5-LO).

-

Mechanism: The precise binding mode would require experimental elucidation, but it is hypothesized that the oxazolidinone scaffold can interact with the active site of the 5-LO enzyme, preventing the binding of its substrate, arachidonic acid. This inhibition would lead to a reduction in the production of leukotrienes, thereby exerting an anti-inflammatory effect.

Other enzymes that have been shown to be inhibited by oxazolidinone-related structures include metallo-β-lactamases, which are involved in antibiotic resistance.[6][7]

Diagram 2: Proposed Anti-inflammatory Mechanism via 5-LO Inhibition

Caption: Proposed inhibition of the 5-lipoxygenase pathway.

Experimental Protocols for Mechanism of Action Elucidation

To definitively determine the mechanism of action of this compound, a series of well-defined experimental protocols should be employed.

Protocol 1: Evaluation of Antibacterial Activity

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of clinically relevant bacteria.

Methodology:

-

Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.

-

Culture Preparation: Grow bacterial strains in appropriate broth media to the mid-logarithmic phase.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium.

-

MIC Assay: In a 96-well microtiter plate, inoculate each well containing the serially diluted compound with a standardized bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro 5-Lipoxygenase Inhibition Assay

Objective: To assess the inhibitory activity of the compound against human 5-lipoxygenase.

Methodology:

-

Enzyme and Substrate: Use purified human recombinant 5-lipoxygenase and its substrate, arachidonic acid.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with CaCl₂ and ATP).

-

Compound Preparation: Prepare serial dilutions of this compound.

-

Assay Procedure:

-

Pre-incubate the enzyme with the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction.

-

-

Detection: Measure the production of leukotrienes using a suitable method, such as a colorimetric assay or HPLC.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Diagram 3: Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for investigating the compound's mechanism.

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. While its specific molecular targets are yet to be fully elucidated, the strong precedent set by other oxazolidinone derivatives suggests promising avenues for investigation, particularly in the realms of antibacterial and anti-inflammatory drug discovery. The experimental protocols outlined in this guide provide a clear roadmap for researchers to unravel the precise mechanism of action of this intriguing molecule. Future studies should focus on structure-activity relationship (SAR) analyses to optimize the potency and selectivity of this scaffold, as well as in vivo studies to validate its therapeutic efficacy and safety profile. The versatility of the 2-oxo-2,3-dihydrooxazole core ensures that its derivatives will remain a focal point of medicinal chemistry research for years to come.

References

- 1. mdpi.com [mdpi.com]

- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C6H7NO4 | CID 46739512 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Solubility of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate in organic solvents

An In-depth Technical Guide to the Solubility of Ethyl 2-oxo-2,3-dihydrooxazole-5-carboxylate in Organic Solvents

Introduction: The Significance of Solubility in a Preclinical Context

This compound (CAS: 1150271-25-2, Molecular Formula: C₆H₇NO₄) is a heterocyclic compound featuring a core oxazolidinone ring, an ethyl ester, and a conjugated system.[1][2][3] Such scaffolds are of significant interest in medicinal chemistry and drug development, often serving as key building blocks for more complex bioactive molecules. The physicochemical properties of this intermediate, particularly its solubility, are of paramount importance. Solubility governs reaction kinetics in synthetic chemistry, dictates the choice of solvents for purification, and critically influences formulation strategies and bioavailability in early-stage drug discovery.[4][5]

This guide serves as a comprehensive technical resource for researchers, chemists, and formulation scientists. It provides a robust theoretical framework for understanding the solubility of this compound, details a gold-standard experimental protocol for its quantitative determination, and presents an illustrative solubility profile across a range of common organic solvents.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium. This equilibrium is dictated by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, where the solubility is maximized when the intermolecular interactions of the solute and solvent are similar in nature and magnitude.[6][7]

Several key factors influence the solubility of this compound:

-

Polarity and Hydrogen Bonding: The molecule possesses multiple polar functional groups: a cyclic carbamate (oxazolidinone), an ethyl ester, and an N-H group. The computed topological polar surface area (TPSA) is a key indicator of its polarity. The N-H group can act as a hydrogen bond donor, while the multiple oxygen atoms (two carbonyls and one ether) serve as hydrogen bond acceptors.[1] This structure suggests favorable interactions with polar solvents, particularly those that can participate in hydrogen bonding.

-

Molecular Size and Shape: While not a large molecule (Molecular Weight: 157.12 g/mol ), its rigid, planar heterocyclic core influences how solvent molecules can pack around it.[2][3] Generally, for structurally similar compounds, solubility tends to decrease as molecular size and complexity increase because it becomes more difficult for solvent molecules to surround the solute.[6][8]

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature.[7][8] This is because the additional thermal energy helps overcome the solute's crystal lattice energy and disrupts solvent-solvent interactions, facilitating solvation.

Based on its structure, we can predict that this compound will exhibit the highest solubility in polar aprotic solvents (e.g., DMSO, DMF) that can accept hydrogen bonds and have strong dipole moments. It is expected to have moderate solubility in polar protic solvents (e.g., ethanol, methanol) and poor solubility in non-polar solvents (e.g., hexane, toluene).

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a robust experimental method is essential. The shake-flask method is widely regarded as the gold standard for determining thermodynamic equilibrium solubility due to its accuracy and directness.[5]

Rationale for Method Selection

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for an extended period until equilibrium is reached. This ensures that the resulting solution is truly saturated. Unlike kinetic solubility methods, which can be faster but may overestimate solubility by generating supersaturated solutions, the shake-flask method provides the true thermodynamic solubility value, which is critical for downstream applications in drug development and process chemistry.[5] Subsequent analysis of the saturated solution, typically by High-Performance Liquid Chromatography (HPLC), allows for precise quantification.[4]

Experimental Protocol: Shake-Flask Method with HPLC Quantification

This protocol outlines the steps for determining the solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology:

-

Preparation of Standard Solutions: Accurately prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., Dimethyl Sulfoxide). Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Add an excess amount of the solid compound to a vial (e.g., 5-10 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment.

-

Solvent Addition: Accurately add a known volume of the test solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical.[9]

-

Phase Separation and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particulates.

-

Dilution: If necessary, accurately dilute the filtered saturate with the mobile phase to bring its concentration within the range of the calibration curve.

-

HPLC Analysis: Analyze the calibration standards and the prepared samples by HPLC. A reverse-phase C18 column is often a suitable starting point. The concentration of the compound in the sample is determined by comparing its peak area to the calibration curve.

-